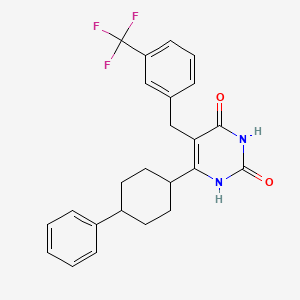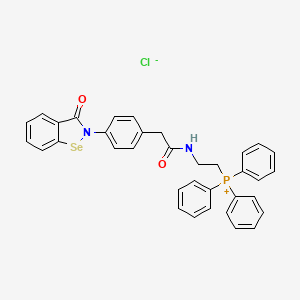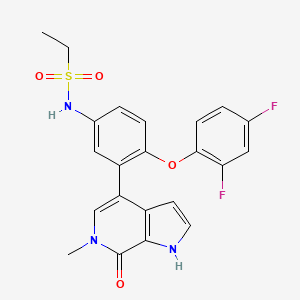![molecular formula C23H26N4O2 B609129 (2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone
Übersicht
Beschreibung
ML226 is a compound known for its inhibitory effects on α/β hydrolase domain-containing protein 11 (ABHD11).
Vorbereitungsmethoden
Die Herstellung von ML226 umfasst synthetische Verfahren, die die Verwendung von Triazol-Harnstoff-Inhibitoren beinhalten. Die Verbindung wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Triazolrings und die Einarbeitung verschiedener funktioneller Gruppen umfassen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Dimethylformamid (DMF), und die Reaktionen werden unter kontrollierten Temperaturen und Drücken durchgeführt .
Die Verbindung wird typischerweise in kristalliner Form geliefert und kann in Lösungsmitteln wie DMSO und Ethanol gelöst werden, um in Experimenten verwendet zu werden .
Analyse Chemischer Reaktionen
ML226 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: ML226 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen durchlaufen, um reduzierte Formen zu ergeben.
Substitution: ML226 kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
ML226 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung des α/β-Hydrolase-Domänen-enthaltenden Proteins 11 (ABHD11) zu untersuchen.
Biologie: ML226 wird in biologischen Studien eingesetzt, um die Rolle von ABHD11 in verschiedenen Zellprozessen zu untersuchen.
Medizin: Die Verbindung hat aufgrund ihrer inhibitorischen Wirkungen auf ABHD11, das an Stoffwechselwegen beteiligt ist, potenzielle therapeutische Anwendungen.
Industrie: ML226 wird bei der Entwicklung neuer chemischer Inhibitoren und als Referenzverbindung in verschiedenen industriellen Forschungsanwendungen eingesetzt
5. Wirkmechanismus
ML226 entfaltet seine Wirkungen durch die Hemmung des α/β-Hydrolase-Domänen-enthaltenden Proteins 11 (ABHD11). Die Verbindung bindet kovalent an das aktive Zentrum Serin von ABHD11 und hemmt so seine enzymatische Aktivität. Diese Hemmung wirkt sich auf verschiedene molekulare Pfade und zelluläre Prozesse aus, die durch ABHD11 reguliert werden .
Wirkmechanismus
ML226 exerts its effects by inhibiting α/β hydrolase domain-containing protein 11 (ABHD11). The compound covalently binds to the active site serine of ABHD11, thereby inhibiting its enzymatic activity. This inhibition affects various molecular pathways and cellular processes that are regulated by ABHD11 .
Vergleich Mit ähnlichen Verbindungen
ML226 ist einzigartig in seiner hohen Selektivität für das α/β-Hydrolase-Domänen-enthaltende Protein 11 (ABHD11) gegenüber anderen Serin-Hydrolasen. Ähnliche Verbindungen umfassen:
ML211: Ein Inhibitor der Protein-Palmitoyl-Thioesterasen Lysophospholipase 1 (LYPLA1) und Lysophospholipase 2 (LYPLA2).
MAGL-IN-9: Ein reversibler Inhibitor der Monoacylglycerol-Lipase (MAGL).
MAGL-IN-8: Ein weiterer reversibler Inhibitor der Monoacylglycerol-Lipase (MAGL).
Diese Verbindungen weisen ähnliche inhibitorische Eigenschaften auf, unterscheiden sich jedoch in ihrer Selektivität und ihren Zielenzymen .
Eigenschaften
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-[hydroxy(diphenyl)methyl]triazol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-20-15-9-10-16-26(20)22(28)27-24-17-21(25-27)23(29,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17,20,29H,2,9-10,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUIUDIVFCWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ML226 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain containing 11 (ABHD11). [, ]
A: ML226 inhibits ABHD11 by covalently modifying the active site serine residue of the enzyme. This carbamoylation irreversibly blocks the enzyme's activity. [, ]
A: While the exact biological functions of ABHD11 are still being investigated, it is thought to play a role in the metabolism of lipids, particularly oxidized phospholipids. Inhibition of ABHD11 with ML226 could potentially be useful in studying oxidative stress-related pathways and diseases. []
A: Currently, the provided research focuses on ML226 as a chemical probe for studying ABHD11. There is no mention of its application in specific disease models. [, , ]
A: Yes, there are several structural analogs of ML226, some with varying potency and selectivity for ABHD11. One example is WWL222. []
ANone: The molecular formula of ML226 is C25H29N5O2, and its molecular weight is 431.54 g/mol. This information can be deduced from its chemical name and structure.
A: While the provided research highlights ML226's effectiveness as an ABHD11 inhibitor, it doesn't delve into its stability under various conditions or formulation strategies. [, , ]
A: The research primarily utilizes gel-based competitive activity-based protein profiling (ABPP) to assess ML226's inhibitory activity against ABHD11 within a complex proteome. [, , ]
A: While ML226 exhibits low cytotoxicity in preliminary assessments, comprehensive toxicological data, including potential long-term effects, haven't been elaborated on in the provided research. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

